
1-(5-Fluoropyridin-2-yl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-2-yl)ethane-1-thiol is a fluorinated pyridine derivative with the molecular formula C7H8FNS and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a thiol group attached to the ethane chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Métodos De Preparación
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino pyridine followed by fluorination . The thiol group can be introduced through nucleophilic substitution reactions using appropriate thiolating agents under controlled conditions . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(5-Fluoropyridin-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Addition: The thiol group can react with alkenes or alkynes to form thioethers or thioesters under suitable conditions.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-2-yl)ethane-1-thiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethane-1-thiol is largely determined by its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and participate in redox reactions, making the compound useful in various catalytic and biochemical processes .
Comparación Con Compuestos Similares
1-(5-Fluoropyridin-2-yl)ethane-1-thiol can be compared with other fluorinated pyridines and thiol-containing compounds:
2-Fluoropyridine: Lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom at a different position, affecting its reactivity and physical properties.
4-Fluoropyridine: Another positional isomer with distinct reactivity patterns.
Ethanethiol: Contains a thiol group but lacks the fluorinated pyridine ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in the combination of the fluorinated pyridine ring and the thiol group, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H8FNS |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-2-yl)ethanethiol |
InChI |
InChI=1S/C7H8FNS/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 |
Clave InChI |
DAEPOEDNMCCCAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


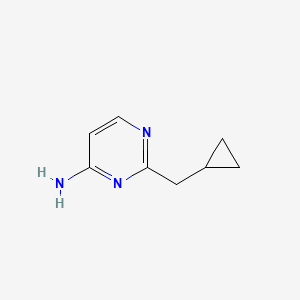

![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
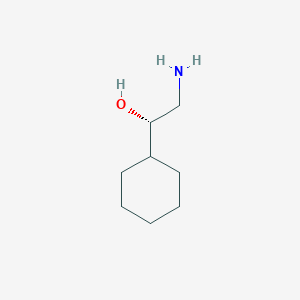
![N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine](/img/structure/B13316509.png)
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
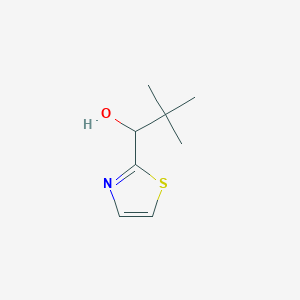
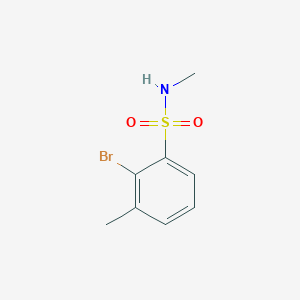
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B13316538.png)
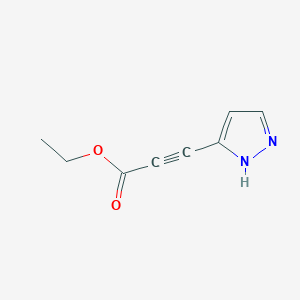
![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![N-[1-(2-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13316545.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
